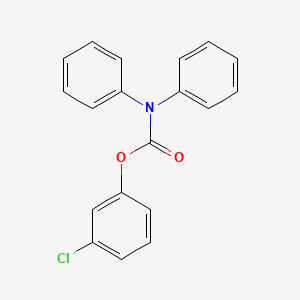

![molecular formula C19H20N2O B5623671 2-methyl-3-(1-pyrrolidinylmethyl)benzo[h]quinolin-4-ol](/img/structure/B5623671.png)

2-methyl-3-(1-pyrrolidinylmethyl)benzo[h]quinolin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of related quinolin-4-ol derivatives involves complex organic reactions, often utilizing Lewis acid catalysis or palladium-catalyzed processes. For example, Kobayashi et al. (2002) describe the Lewis acid-catalyzed synthesis of 4-aminopyrrolo[1,2-a]quinolin-5-ol derivatives from 2-(1-pyrrolyl)benzaldehyde and isocyanides, showcasing a method that could be adapted for our compound of interest (Kobayashi et al., 2002). Additionally, the work by Porashar et al. (2022) on the temperature-tunable synthesis of tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones highlights the significance of reaction conditions in synthesizing structurally related compounds (Porashar et al., 2022).

Molecular Structure Analysis

The molecular structure of such compounds is often analyzed through X-ray crystallography and spectroscopic methods. Rad et al. (2016) synthesized and characterized metal complexes of a related compound, providing insights into the molecular arrangement and potential binding sites (Rad et al., 2016).

Chemical Reactions and Properties

Chemical reactions of quinolin-4-ol derivatives can involve nucleophilic substitutions, ring closures, and the formation of coordination complexes, as described by Rad et al. (2016) and others. These reactions are crucial for the modification and functionalization of the molecule for various applications (Rad et al., 2016).

Mécanisme D'action

The mechanism of action of “2-methyl-3-(1-pyrrolidinylmethyl)benzo[h]quinolin-4-ol” would depend on its specific biological or pharmacological activity. Quinoline derivatives have shown substantial biological activities , but the exact mechanism of action would need to be determined through further studies.

Orientations Futures

Future research on “2-methyl-3-(1-pyrrolidinylmethyl)benzo[h]quinolin-4-ol” could focus on further elucidating its synthesis, reactivity, and mechanism of action. Studies could also explore its potential applications in various fields, such as medicinal chemistry, drug discovery, and synthetic organic chemistry . Additionally, efforts could be made to develop greener and more sustainable synthetic methods for its production .

Propriétés

IUPAC Name |

2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-benzo[h]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-13-17(12-21-10-4-5-11-21)19(22)16-9-8-14-6-2-3-7-15(14)18(16)20-13/h2-3,6-9H,4-5,10-12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNLDEIGESDFCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C3=CC=CC=C3C=C2)CN4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-benzo[h]quinolin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5623591.png)

![2-({4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)-4,6-dimethylpyrimidine](/img/structure/B5623593.png)

![2,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5623599.png)

![rel-(3aR,6aR)-3a-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5623607.png)

![2-[4-(1-piperidinylcarbonyl)-1-propyl-1H-1,2,3-triazol-5-yl]phenol](/img/structure/B5623609.png)

![N-benzyl-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B5623647.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B5623653.png)

![N-[4-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5623656.png)

![5-[1-(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]-1-methylpiperidin-2-one](/img/structure/B5623657.png)

![3-bromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5623663.png)

![4-[(2-ethyl-5-pyrimidinyl)carbonyl]thiomorpholine](/img/structure/B5623677.png)